3',4'-Difluoroacetophenone

Catalog No.
S705322
CAS No.
369-33-5
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Difluoroacetophenone

CAS Number

369-33-5

Product Name

3',4'-Difluoroacetophenone

IUPAC Name

1-(3,4-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3

InChI Key

VWJSSJFLXRMYNV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)F

The exact mass of the compound 3',4'-Difluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3',4'-Difluoroacetophenone is a fluorinated aromatic ketone widely used as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdBa_TIS2XX8TonZeHD5H3meWIdCnks66VqgTSngW1whQbgf3Br4vkL-3JPJulZ0iX-fcDRRr36sJnymY1yXCb1b0q5p70LdEAUP716EMMaILaW1GIrqY0kzauUbQIstpaTA%3D%3D)] The presence and specific 3,4-positioning of the two fluorine atoms on the phenyl ring significantly influence the compound's electronic properties and chemical reactivity compared to non-fluorinated or mono-fluorinated analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpOXVhpBIQyswfEM7Ou47gkgmxEh7TuxSwh_uL3HAbIB1hyBpVGB05pTCX5p8WD9UasyRFvW3s_FhHTaVsfx19yStLLAihCSeZKH_evQW8uVpOUbm5w5A9iy_qKaYsSNavCIiWlohGl9eMuHSfQ-z4yd4FedU0-qOsA2air5GfFZPR3DUxgvooXxsq0OHth_2YPLfNx3imEu5embYRTeo0af0BMTChilU%3D)] This distinct substitution pattern is critical for modulating properties such as metabolic stability, bioavailability, and receptor binding affinity in final active pharmaceutical ingredients (APIs).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFym77c5ZAKivSGSbfDSiQOvpk_0i1GpARSn_W_zsFEl_eW2HIa7703pCr8CrD5cuO3dFj039anwT8Obr8lQYNUQUz24XYgB263dGglXjDmbWeZBp6gym9eg_Y3zNcdo_FR0A0_WPoJWxkKn9ORq_X36AD2BdeUtHA2IG0peIlgSV7eY4lnXw9VogQLxClE7NWroG-u3jd9s3-aApNh7wJ6XZK88l9VjZNgJi1U3vbmNQoyqFo5)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENkd0nGlpaIj3iuV54zrF8uWMbos7ebnbrao25TQU0h56YsFvjZ9CxNiEu5fzfhuGevi-DAgKjLllAXcOMGYJKiBCjPP_igd7cbraesDVGZDWI_qC8qfjqbfduR2j0235ZsabD3aPywAizw4wmIzLNltQaI_olZ4aVDLuBZa1yyoFcaRFwIA%3D%3D)] Its utility stems from its role as a precursor, where the difluorophenyl moiety is incorporated into more complex molecular structures.

Research Fit

Core Identity 3',4'-Difluoroacetophenone: a halogenated aromatic ketone with a defined difluorination pattern
Workflow Fit Building block for fluorinated heterocycles and medicinal chemistry synthesis
Selection Context Specific substitution pattern required for patent-defined antifungal intermediates

Substituting 3',4'-difluoroacetophenone with other isomers (e.g., 2',4'- or 2',5'-difluoroacetophenone) or simpler analogs like 4'-fluoroacetophenone is often unfeasible in multi-step synthesis and materials science. The specific placement of fluorine atoms at the 3 and 4 positions creates a unique combination of inductive (-I) and mesomeric (+M) electronic effects that dictates the reactivity of both the aromatic ring and the acetyl group.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpOXVhpBIQyswfEM7Ou47gkgmxEh7TuxSwh_uL3HAbIB1hyBpVGB05pTCX5p8WD9UasyRFvW3s_FhHTaVsfx19yStLLAihCSeZKH_evQW8uVpOUbm5w5A9iy_qKaYsSNavCIiWlohGl9eMuHSfQ-z4yd4FedU0-qOsA2air5GfFZPR3DUxgvooXxsq0OHth_2YPLfNx3imEu5embYRTeo0af0BMTChilU%3D)] This precise electronic profile influences reaction kinetics, regioselectivity in subsequent transformations, and the final properties of target molecules, such as the dipole moment and mesomorphic behavior in liquid crystals.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpOXVhpBIQyswfEM7Ou47gkgmxEh7TuxSwh_uL3HAbIB1hyBpVGB05pTCX5p8WD9UasyRFvW3s_FhHTaVsfx19yStLLAihCSeZKH_evQW8uVpOUbm5w5A9iy_qKaYsSNavCIiWlohGl9eMuHSfQ-z4yd4FedU0-qOsA2air5GfFZPR3DUxgvooXxsq0OHth_2YPLfNx3imEu5embYRTeo0af0BMTChilU%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKnCfGtG-6RnaM8iCPzoYLtw3p8xetcgCJrBrm8dcv_79oNcIKLdpKXj4HEmkU361ppngnwHSRVyLyNjSmm6UNXSp6rCmVCHoKTS_kV7SDVGhVb6X1rkIXPqxPLw-j4x8Xeb8Vxi83n3ZEBI%3D)] Therefore, seemingly minor changes in the fluorine substitution pattern can lead to significantly different reaction outcomes, lower yields, or materials with unsuitable physical properties, making direct substitution a high-risk procurement decision.

Substitution Risk

Lipophilicity Mismatch

The 3',4'-difluoro pattern yields a higher XLogP3, which may shift ADME and partitioning behavior compared to mono-fluorinated or unsubstituted analogs.

Electrophilicity Divergence

Enhanced carbonyl electrophilicity from dual fluorine substitution can alter reaction rates; generic acetophenones may not reproduce key synthetic outcomes.

Patent Route Fidelity

Substituting with other acetophenones may invalidate patented triazole intermediate synthesis, as the exact substitution pattern is mandatory for the disclosed route.

Enhanced Thermal Stability for Process Reliability

3',4'-Difluoroacetophenone exhibits a boiling point of 94-95 °C at 13 mmHg.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1cw-pApXIW5383s48pdq2XZ1MDvkoWbQnkHiQQoj2gXXBE2dHtNhiYRcERib7AUF6xJYGG-mtIL3IjwJEgcR6wPhhXKAkPGtJvSii--tdCv27lxipJGqI6LjgHIodK9NiPFIQMuNIjewnry5AtgTNpUCQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJFeNSjrGxwDzuOdb2C5lcEliu7Oud9-MgoYD7tHjpxTmVa5uK_NA1PKgSz-0KuFaxaKjW5A3n1cYcaH-8FpiufiUPpDrL3ZOLIoEwYp7nMagIPSLkcWtlskQXtA5pEWQNUZF7b7ZaOrdtsTBn_8bSJ09uoYEH0vBs180jtuZMOA%3D%3D)] In comparison, the isomeric 2',4'-difluoroacetophenone has a lower boiling point of 80-81 °C at a higher pressure of 25 mmHg.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHuaaEcaPtnH3zXq0M-M2yHilntWEAEXgjNpKBP1ZiM18ruJoezL0ss7ANQLVOPzNQ63_r9a7mcxm3jEcjXiW92CtjO_bVHkzNW4tgu5r-soQdBk-D-d43q9i_wcOqjINn0D6aIf9pHAlQMHU2ynUXKlSY)] This higher boiling point indicates lower volatility under vacuum, a critical parameter for process control and safety in heated reactions and distillations, reducing material loss and improving process consistency.

Evidence DimensionBoiling Point (under vacuum)
Target Compound Data94-95 °C / 13 mmHg
Comparator Or Baseline2',4'-Difluoroacetophenone: 80-81 °C / 25 mmHg
Quantified DifferenceHigher boiling point at lower pressure, indicating lower volatility
ConditionsStandard literature values for vacuum distillation.

Higher thermal stability simplifies handling in high-temperature reactions and purification steps, leading to more reliable and safer manufacturing processes.

Lipophilicity Shift
Reported
XLogP3 2.0 vs acetophenone 1.6
Supports lipophilicity-driven lead optimization
Computed property; verify experimentally

Distinct Physical Form at Ambient Temperature for Simplified Handling

3',4'-Difluoroacetophenone has a melting point of 19-20 °C, meaning it exists as a low-melting solid or liquid at standard ambient temperatures (20-25 °C).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1cw-pApXIW5383s48pdq2XZ1MDvkoWbQnkHiQQoj2gXXBE2dHtNhiYRcERib7AUF6xJYGG-mtIL3IjwJEgcR6wPhhXKAkPGtJvSii--tdCv27lxipJGqI6LjgHIodK9NiPFIQMuNIjewnry5AtgTNpUCQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJFeNSjrGxwDzuOdb2C5lcEliu7Oud9-MgoYD7tHjpxTmVa5uK_NA1PKgSz-0KuFaxaKjW5A3n1cYcaH-8FpiufiUPpDrL3ZOLIoEwYp7nMagIPSLkcWtlskQXtA5pEWQNUZF7b7ZaOrdtsTBn_8bSJ09uoYEH0vBs180jtuZMOA%3D%3D)] This contrasts with the non-fluorinated parent compound, acetophenone, which is a liquid with a similar melting point but different handling characteristics due to viscosity and vapor pressure. More significantly, its defined melting point near room temperature allows for easy, controlled dispensing by gentle warming, which can be more precise than handling higher-volatility liquids or static solids.

Evidence DimensionMelting Point
Target Compound Data19-20 °C
Comparator Or BaselineAcetophenone: 19-20 °C (but different physical state/handling properties in practice)
Quantified DifferenceNot applicable (qualitative handling advantage)
ConditionsStandard ambient temperature and pressure (SATP).

The low melting point facilitates precise and automated dosing in industrial settings by allowing the material to be handled as a liquid with minimal heating, improving process control and safety.

Boiling Point & Density
Data to verify
BP 94–95°C (13 mmHg), d 1.246
Enables identity confirmation and purity check
Verify against lot-specific certificate

Precursor for High-Value Quinazolinone Heterocycles

Fluorinated acetophenones are key precursors for synthesizing quinazolinone derivatives, a class of compounds with extensive biological activities.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAeRSoKrLNMoPiHMz6pvu43ZVkxqYhzsqa-NF5tPnT3Hv4cz9cJZ6zXwKBjgQwusaV0Y6PJDnxAWuF8kACpI8X8x9iXM7iaLhoYLgZnsfZk4D8AjWb5dqbxwn0VwuzWu6S7InXOEfXjY3PIA%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCq9hk3F14mIyCd59QDEoiTaD1v2G4vxRIOTvKXwVfdxU_7LXB3-x-LShhmweSXRfdarlD5RbaotBvl-Nn5aJ7sMo0CqiqypSk6gyCLFNg8jqmJx4tVMokTpH870-OBAAjZe2e92ZozCpfxmw4wdw840P2y3-NkQxqjfsfdTNjsXelOqvbMTb3cj3iJq7kPdTRDmXB)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwP4cM8emlDc3pbNUaS3aJ7eicb_jdfCodOxMY20_eGDx5oEisVlose1JzHiq3Pv0d9k7TKDCi-uWWduRlIyyqptMbDOQx70LYXF0f9WviY25pRd9KmhAMV_haSkxGj53C4YZ55rSpJx5viGu87gfKI969ZgdDtfIJtDBEog%3D%3D)] The 3',4'-difluoro substitution pattern is specifically utilized in the synthesis of advanced pharmaceutical intermediates. While direct yield comparisons are dependent on the specific reaction, the electronic properties imparted by the 3,4-difluoro motif are critical for achieving the desired reactivity in cyclization reactions leading to these scaffolds, a result not achievable with non-fluorinated or differently substituted analogs.

Evidence DimensionPrecursor Suitability
Target Compound DataEnables synthesis of 3',4'-difluorophenyl-substituted quinazolinones
Comparator Or BaselineAcetophenone or other isomers would yield different, often less biologically active, final products.
Quantified DifferenceQualitative: enables access to a specific, high-value chemical space.
ConditionsTypical conditions for quinazolinone synthesis, e.g., condensation with anthranilic acid derivatives.

Procuring this specific isomer is essential for accessing particular classes of fluorinated APIs and bioactive molecules whose efficacy is directly linked to this substitution pattern.

Electrophilicity Increase
Class-level inference
Dual fluorine -I effect enhances carbonyl reactivity
May support higher yields in electrophile-driven reactions
Reaction-specific kinetics review needed
Patented Scaffold
Context-dependent
Defined intermediate for triazole antifungals (US 6229049)
Required for patent route fidelity
Application limited to specific target synthesis

Core Building Block for Fluorinated Pharmaceutical Ingredients (APIs)

This compound is a preferred precursor for synthesizing APIs where the 3,4-difluorophenyl group is a critical pharmacophore. Its specific electronic signature is leveraged to enhance metabolic stability and binding affinity, making it a non-substitutable starting material for certain classes of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdBa_TIS2XX8TonZeHD5H3meWIdCnks66VqgTSngW1whQbgf3Br4vkL-3JPJulZ0iX-fcDRRr36sJnymY1yXCb1b0q5p70LdEAUP716EMMaILaW1GIrqY0kzauUbQIstpaTA%3D%3D)]

Intermediate for Advanced Liquid Crystal Displays (LCDs)

The 3,4-difluoro substitution pattern is known to influence the mesomorphic properties and dielectric anisotropy of liquid crystals. As an intermediate, 3',4'-difluoroacetophenone is used to construct complex liquid crystal molecules where this specific substitution is required to achieve target properties like low viscosity and high clearing points for display applications.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKnCfGtG-6RnaM8iCPzoYLtw3p8xetcgCJrBrm8dcv_79oNcIKLdpKXj4HEmkU361ppngnwHSRVyLyNjSmm6UNXSp6rCmVCHoKTS_kV7SDVGhVb6X1rkIXPqxPLw-j4x8Xeb8Vxi83n3ZEBI%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpp6EeyhbKYH-fo2MmYxRXNdfOB65wtvtoGfjDhG-DvWQ76LWthYJarHMlqiEaxWGT8PziA_nnaBGrL6Pg78bWA6Deh_Ra6HSmKfmaGG9QLgqnaWqR5eKrLQTiRr_A7797QquwVCTfJB3uhQcKqz_g97aLAodT-ZIZ2apr9A%3D%3D)]

Synthesis of Specialized Agrochemicals

In agrochemical development, the introduction of a 3,4-difluorophenyl moiety can increase the potency and alter the environmental persistence of herbicides and pesticides.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFym77c5ZAKivSGSbfDSiQOvpk_0i1GpARSn_W_zsFEl_eW2HIa7703pCr8CrD5cuO3dFj039anwT8Obr8lQYNUQUz24XYgB263dGglXjDmbWeZBp6gym9eg_Y3zNcdo_FR0A0_WPoJWxkKn9ORq_X36AD2BdeUtHA2IG0peIlgSV7eY4lnXw9VogQLxClE7NWroG-u3jd9s3-aApNh7wJ6XZK88l9VjZNgJi1U3vbmNQoyqFo5)] This acetophenone serves as a key starting point for building these complex, regulated molecules where isomeric purity is essential for performance and safety.

Precursor in Process-Intensive Synthesis Requiring Thermal Stability

For multi-step syntheses involving high-temperature reactions or vacuum distillations, the higher boiling point and lower volatility of 3',4'-difluoroacetophenone compared to its isomers provide a significant process advantage.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1cw-pApXIW5383s48pdq2XZ1MDvkoWbQnkHiQQoj2gXXBE2dHtNhiYRcERib7AUF6xJYGG-mtIL3IjwJEgcR6wPhhXKAkPGtJvSii--tdCv27lxipJGqI6LjgHIodK9NiPFIQMuNIjewnry5AtgTNpUCQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJFeNSjrGxwDzuOdb2C5lcEliu7Oud9-MgoYD7tHjpxTmVa5uK_NA1PKgSz-0KuFaxaKjW5A3n1cYcaH-8FpiufiUPpDrL3ZOLIoEwYp7nMagIPSLkcWtlskQXtA5pEWQNUZF7b7ZaOrdtsTBn_8bSJ09uoYEH0vBs180jtuZMOA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHuaaEcaPtnH3zXq0M-M2yHilntWEAEXgjNpKBP1ZiM18ruJoezL0ss7ANQLVOPzNQ63_r9a7mcxm3jEcjXiW92CtjO_bVHkzNW4tgu5r-soQdBk-D-d43q9i_wcOqjINn0D6aIf9pHAlQMHU2ynUXKlSY)] This makes it the right choice for industrial-scale production where process control, safety, and minimizing material loss are primary concerns.

Application Fit Matrix

Application
Selection Property
Validation Focus
Patented triazole synthesis
Defined 3',4'-difluoro scaffold
Synthetic route fidelity to patent
Fragment-based drug discovery
Lipophilicity window (XLogP3 context)
Fragment property vector metrics
Fluorinated heterocycle synthesis
Enhanced carbonyl electrophilicity
Reaction conversion & regioselectivity

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

369-33-5

Wikipedia

3',4'-Difluoroacetophenone

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